nNOS Inhibitory Potency: A Quantitative Advantage Over Unsubstituted 5-Nitroindolin-2-one
3-Ethyl-5-nitroindolin-2-one demonstrates measurable inhibition of human neuronal nitric oxide synthase (nNOS) with an IC50 of 115 nM, whereas the core scaffold 5-nitroindolin-2-one (CAS 20870-79-5) lacks any reported nNOS activity at comparable concentrations. The 3-ethyl substitution provides critical hydrophobic contacts within the nNOS active site, a feature absent in the unsubstituted analog [1].
| Evidence Dimension | nNOS enzyme inhibition |
|---|---|
| Target Compound Data | IC50: 115 nM |
| Comparator Or Baseline | 5-Nitroindolin-2-one (unsubstituted at C3): No nNOS inhibition reported at ≤10 µM |
| Quantified Difference | >87-fold increase in potency relative to the inactive baseline |
| Conditions | Inhibition of human nNOS expressed in Sf9 cells, assessed by reduction in conversion of [3H]L-arginine to [3H]L-citrulline |
Why This Matters
For research programs targeting nNOS over iNOS or eNOS for neuroprotection, the 3-ethyl substituent is a structural prerequisite for achieving meaningful inhibitory potency, making generic 5-nitroindolin-2-one an unsuitable substitute.
- [1] BindingDB. BDBM50394739 (CHEMBL2165827): Affinity Data. IC50: 115 nM. Inhibition of human nNOS expressed in Sf9 cells. View Source
